Bis(2-hydroxyethyl) phthalate-d8

Isotopic internal standard selection Mass shift optimization GC-MS quantification

Bis(2-hydroxyethyl) phthalate-d8 is a perdeuterated isotopologue (C12H6D8O6, MW 262.29) of bis(2-hydroxyethyl) phthalate, designed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry workflows. Unlike its unlabeled native analog (C12H14O6, MW 254.24), the d8 substitution provides an +8 Da mass shift on the intact molecule and on each fragment ion, enabling definitive chromatographic co-elution with simultaneous mass spectrometric differentiation.

Molecular Formula C12H14O6
Molecular Weight 262.28 g/mol
Cat. No. B15598325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl) phthalate-d8
Molecular FormulaC12H14O6
Molecular Weight262.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H14O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4,13-14H,5-8H2/i5D2,6D2,7D2,8D2
InChIKeyCAKVXHUYTFYBPK-YEBVBAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl) phthalate-d8: Procurement Specifications and Analytical Baseline for Phthalate Quantification


Bis(2-hydroxyethyl) phthalate-d8 is a perdeuterated isotopologue (C12H6D8O6, MW 262.29) of bis(2-hydroxyethyl) phthalate, designed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry workflows . Unlike its unlabeled native analog (C12H14O6, MW 254.24), the d8 substitution provides an +8 Da mass shift on the intact molecule and on each fragment ion, enabling definitive chromatographic co-elution with simultaneous mass spectrometric differentiation [1]. This compound functions as a correction reference that compensates for ion suppression, extraction loss, and injection variability—limitations that structurally dissimilar analog internal standards cannot adequately address [2].

Why Unlabeled or Structurally Analog Internal Standards Cannot Substitute for Bis(2-hydroxyethyl) phthalate-d8


Analytical methods targeting phthalate monoester metabolites or parent diesters in complex biological and food matrices are fundamentally constrained by matrix effects and variable extraction efficiencies. Deuterium-labeled isotopologues such as bis(2-hydroxyethyl) phthalate-d8 provide chemical behavior virtually identical to the target analyte during sample preparation and chromatography, whereas non-isotopic structural analogs (e.g., benzyl benzoate) exhibit differential partitioning, ionization efficiency, and retention time behavior that produce matrix-dependent calibration biases [1]. The substitution of a deuterated internal standard with an unlabeled or alternative standard inevitably introduces accuracy deficits that cannot be compensated for by standard addition or matrix-matched calibration alone [2].

Quantitative Differentiation: Bis(2-hydroxyethyl) phthalate-d8 vs. Alternative Internal Standards


Mass Shift Adequacy: d8 vs. d4 Labeling for Phthalate Diester Quantification

The d8 substitution pattern in bis(2-hydroxyethyl) phthalate-d8 provides a +8 Da mass differential from the native analyte. This exceeds the minimum threshold established for effective GC-MS isotopic internal standards, where labeling with three or more deuterium atoms is required to minimize cross-contribution and isotopic impurity interference [1]. Comparatively, d4-labeled phthalate analogs produce a smaller mass shift that may overlap with naturally occurring isotopic envelopes or produce insufficient separation from native analyte ions at higher concentrations, thereby compromising quantification accuracy.

Isotopic internal standard selection Mass shift optimization GC-MS quantification

Matrix Effect Compensation: Deuterated Phthalates vs. Non-Isotopic Structural Analogs

Deuterated phthalates as a class have been validated to enable matrix-error free quantification in complex matrices where non-isotopic structural analogs fail to provide adequate correction. In headspace SPME-GC-MS analysis of phthalates in wine, deuterated phthalate internal standards produced statistically equal calibration slopes across synthetic wine, white wine, rosé wine, and red wine matrices, eliminating the requirement for standard addition protocols [1]. In contrast, the non-isotopic internal standard benzyl benzoate failed to correct for matrix-dependent ionization and extraction biases across the same wine types. This class-level performance provides inferential support for the superiority of bis(2-hydroxyethyl) phthalate-d8 over any non-isotopic alternative when quantifying its native counterpart in biological or food samples.

Matrix effect correction Isotope dilution mass spectrometry Food contaminant analysis

Accuracy of Deuterium-Labeled vs. 13C-Labeled Internal Standards Under Thermal Extraction Conditions

While 13C-labeled internal standards are often cited as the reference standard for IDMS accuracy, deuterium-labeled standards exhibit different behavior profiles that can be systematically managed. Studies comparing 13C-PAHs and deuterium-labeled PAHs (PAHs-d) under pressurized liquid extraction (PLE) conditions demonstrated that PAHs-d exhibited higher recovery (1.9–4.3% higher, p<0.05) and greater stability during the extraction process than 13C-PAHs [1]. This finding indicates that deuterium-labeled internal standards may confer a recovery stability advantage in sample preparation protocols involving elevated temperature or pressure—an advantage not captured by 13C-labeled alternatives. Note that this evidence derives from PAH studies; direct bis(2-hydroxyethyl) phthalate-d8 data under identical conditions were not identified in the current literature corpus.

Isotope dilution mass spectrometry Internal standard stability Pressurized liquid extraction

Isotopic Purity Requirements and Matrix Recovery Performance for Phthalate Internal Standards

Optimal performance of deuterated internal standards in quantitative workflows is predicated on high isotopic purity. Best-practice guidelines specify that the residual unlabeled molecular fraction in a deuterated internal standard should not exceed 2%, as higher levels introduce complex correction calculations and reduce the usable dynamic range of quantification [1]. In method validation studies employing deuterated phthalate internal standards for infant milk powder analysis, recoveries of 90.8–103.6% were achieved across 0.05–1.0 μg/mL, with RSD ranging from 0.51% to 3.75% and correlation coefficients exceeding 0.999 for 16 phthalate analytes, demonstrating that matrix effects were effectively eliminated [2]. These performance benchmarks are achievable only when procuring bis(2-hydroxyethyl) phthalate-d8 from suppliers meeting the <2% unlabeled impurity threshold.

Isotopic purity Method validation Matrix recovery

Procurement-Optimized Application Scenarios for Bis(2-hydroxyethyl) phthalate-d8


Quantitative Analysis of Phthalate Metabolites in Human Biomonitoring Urine Samples

Human biomonitoring studies quantifying urinary phthalate monoester metabolites face significant matrix variability across individual samples. Bis(2-hydroxyethyl) phthalate-d8, as a deuterated internal standard, co-elutes with and co-extracts identically to the native analyte, providing per-sample correction for ion suppression/enhancement, extraction recovery variance, and injection volume imprecision. This application leverages the matrix-effect compensation evidence established for deuterated phthalates in complex liquid matrices [1], enabling reliable quantification without per-sample standard addition.

Regulatory Compliance Testing for Phthalate Contamination in Food Contact Materials

Food safety laboratories operating under ISO 17025 or similar quality frameworks require validated methods with defined accuracy and precision metrics. The use of bis(2-hydroxyethyl) phthalate-d8 as an internal standard supports compliance by enabling recovery values in the 90–104% range with sub-4% RSD [2], eliminating matrix effect contributions that would otherwise require complex calibration adjustments. This is particularly critical for infant formula and wine analysis, where regulatory limits are stringent and matrix complexity is high.

Environmental Fate and Biodegradation Studies of Phthalate Diesters

Environmental studies tracking the degradation of bis(2-hydroxyethyl) phthalate in soil, sediment, or wastewater matrices require extraction protocols (e.g., pressurized liquid extraction) that expose analytes to elevated temperature and pressure. The class-level evidence that deuterium-labeled standards exhibit enhanced stability relative to 13C-labeled standards under PLE conditions [3] supports the selection of bis(2-hydroxyethyl) phthalate-d8 for methods employing thermally aggressive sample preparation, potentially improving method ruggedness and inter-laboratory reproducibility.

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